molecular formula C10H13N3O4 B10909319 [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006468-66-1

[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B10909319
CAS No.: 1006468-66-1
M. Wt: 239.23 g/mol
InChI Key: GSUIMJCXWYSHEP-UHFFFAOYSA-N
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Description

[4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that features a morpholine ring attached to a pyrazole ring via a carbonyl group, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the morpholine ring: The morpholine ring is introduced via a nucleophilic substitution reaction where the pyrazole intermediate reacts with a morpholine derivative.

    Formation of the acetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Hydroxyl derivatives of the carbonyl group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The pathways involved may include signal transduction cascades and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(morpholin-4-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl acetic acid
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid

Uniqueness

Compared to similar compounds, [4-(morpholin-4-ylcarbonyl)-1H-pyrazol-1-yl]acetic acid is unique due to its specific combination of a morpholine ring, pyrazole ring, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1006468-66-1

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

2-[4-(morpholine-4-carbonyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C10H13N3O4/c14-9(15)7-13-6-8(5-11-13)10(16)12-1-3-17-4-2-12/h5-6H,1-4,7H2,(H,14,15)

InChI Key

GSUIMJCXWYSHEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2)CC(=O)O

Origin of Product

United States

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